3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
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Overview
Description
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine, followed by cyclization and spiro-annulation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one |
InChI |
InChI=1S/C14H17N3O2/c1-17-13(18)12(16-14(17)7-8-15-9-14)10-5-3-4-6-11(10)19-2/h3-6,15H,7-9H2,1-2H3 |
InChI Key |
AJBUAIFWLAFWQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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